molecular formula C11H18ClN B1290625 2,4,6-Trimethylphenethylamine hydrochloride CAS No. 3167-10-0

2,4,6-Trimethylphenethylamine hydrochloride

Cat. No. B1290625
CAS RN: 3167-10-0
M. Wt: 199.72 g/mol
InChI Key: JWLMPZNZDSXSQN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenethylamine hydrochloride, also known as 2,4,6-TMPEA, is an organic compound frequently utilized in scientific research . It’s a phenethylamine derivative with a broad range of applications in the fields of biochemistry and pharmacology .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethylphenethylamine hydrochloride is C11H17N · HCl . It has a molecular weight of 199.72 g/mol . The SMILES string representation is CC1=CC(C)=CC(C)=C1CC[NH3+].[Cl-] .


Physical And Chemical Properties Analysis

2,4,6-Trimethylphenethylamine hydrochloride is a solid substance . It has a melting point of 296-305 °C . It’s worth noting that it should be stored in a suitable, closed container for disposal .

Future Directions

As a compound frequently utilized in scientific research, 2,4,6-Trimethylphenethylamine hydrochloride has potential for further exploration in the fields of biochemistry and pharmacology . Its role as a monoamine reuptake inhibitor suggests potential applications in studying neurological and physiological responses .

properties

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMPZNZDSXSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637613
Record name 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00637613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenethylamine hydrochloride

CAS RN

3167-10-0
Record name 3167-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93689
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Record name 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00637613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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